molecular formula C19H15FN4O6S2 B2567063 (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide CAS No. 867041-24-5

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide

Cat. No.: B2567063
CAS No.: 867041-24-5
M. Wt: 478.47
InChI Key: VQXPIRWCXFUVII-DHDCSXOGSA-N
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Description

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15FN4O6S2 and its molecular weight is 478.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Studies have explored the synthesis and characterization of thiazolidine derivatives and their analogs, demonstrating the versatility of these compounds in chemical synthesis. For instance, the synthesis of novel thiazolidine derivatives involves various chemical reactions, including condensation and cycloaddition, to produce compounds with potential antimicrobial properties (Spoorthy et al., 2021). Such synthetic strategies are essential for developing new molecules for further biological evaluation.

Antimicrobial Evaluation

Research on thiazolidine derivatives often targets their potential as antimicrobial agents. For example, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. This study highlights the antimicrobial potential of thiazolidine derivatives, suggesting that modifications to the thiazolidine core can produce compounds with significant antibacterial and antifungal activities (Darwish et al., 2014).

Pharmacological Applications

The pharmacological evaluation of thiazolidine derivatives, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, illustrates the therapeutic potential of these compounds. Shukla et al. (2012) discovered that certain analogs retained the potency of BPTES, with potential applications in inhibiting the growth of human lymphoma cells. This research suggests that thiazolidine derivatives can be promising candidates in cancer therapy (Shukla et al., 2012).

Antioxidant Activity

The antioxidant properties of thiazolidine derivatives are another area of interest. Research into the synthesis and evaluation of such compounds for their antioxidant activities indicates their potential in combating oxidative stress-related diseases. Studies on coordination complexes of pyrazole-acetamide derivatives, for example, have shown significant antioxidant activity, suggesting the importance of structural modification in enhancing biological activities (Chkirate et al., 2019).

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O6S2/c20-11-1-3-12(4-2-11)22-16(25)9-15-18(27)24(19(28)31-15)10-17(26)23-13-5-7-14(8-6-13)32(21,29)30/h1-9H,10H2,(H,22,25)(H,23,26)(H2,21,29,30)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXPIRWCXFUVII-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.